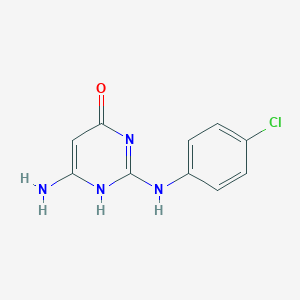

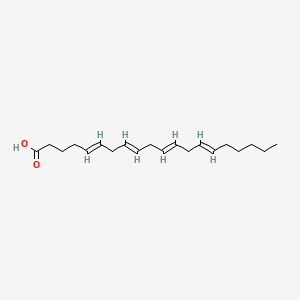

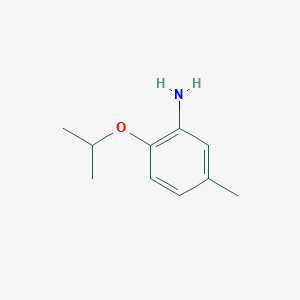

6-amino-2-(4-chloroanilino)-1H-pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compound “6-amino-2-(4-chloroanilino)-1H-pyrimidin-4-one” is known as Tris(dibenzylideneacetone)dipalladium(0). It is an organopalladium compound with the chemical formula C51H42O3Pd2. This compound is a complex of palladium(0) with dibenzylideneacetone (dba) and is recognized for its dark-purple/brown solid appearance. It is modestly soluble in organic solvents and is widely used as a homogeneous catalyst in organic synthesis .

Vorbereitungsmethoden

Tris(dibenzylideneacetone)dipalladium(0) was first reported in 1970. It is prepared from dibenzylideneacetone and sodium tetrachloropalladate. The compound is often recrystallized from chloroform, resulting in the adduct [Pd2(dba)3·CHCl3]. The purity of samples can vary, and the Pd(0) centers are bound to the alkene parts of the dba ligands .

Analyse Chemischer Reaktionen

Tris(dibenzylideneacetone)dipalladium(0) acts as a catalyst for several reactions, including:

Suzuki Cross-Coupling: This reaction involves the coupling of aryl halides with boronic acids.

Heck Coupling: This reaction involves the coupling of aryl halides with alkenes.

Buchwald-Hartwig Amination: This reaction involves the coupling of aryl halides with amines.

Common reagents used in these reactions include aryl halides, boronic acids, and amines. The major products formed from these reactions are typically arylated or alkylated compounds.

Wissenschaftliche Forschungsanwendungen

Tris(dibenzylideneacetone)dipalladium(0) is used extensively in scientific research due to its catalytic properties. It is a source of soluble palladium(0) and is used in various coupling reactions such as Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation. These reactions are crucial in the synthesis of complex organic molecules, making this compound valuable in the fields of chemistry, biology, medicine, and industry .

Wirkmechanismus

The mechanism of action of Tris(dibenzylideneacetone)dipalladium(0) involves the palladium(0) centers facilitating oxidative addition reactions. The dba ligands are easily displaced, allowing the palladium centers to interact with various substrates. This interaction promotes the formation of new chemical bonds, making it an effective catalyst for coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Tris(dibenzylideneacetone)dipalladium(0) can be compared with other palladium(0) complexes such as:

Bis(dibenzylideneacetone)palladium(0): Similar to Tris(dibenzylideneacetone)dipalladium(0), but with two dba ligands instead of three.

Tetrakis(triphenylphosphine)palladium(0): Another palladium(0) complex used in similar catalytic reactions.

The uniqueness of Tris(dibenzylideneacetone)dipalladium(0) lies in its high reactivity and ability to facilitate a wide range of coupling reactions, making it a versatile and valuable catalyst in organic synthesis .

Eigenschaften

IUPAC Name |

6-amino-2-(4-chloroanilino)-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)13-10-14-8(12)5-9(16)15-10/h1-5H,(H4,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDPAAILTLUQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=O)C=C(N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC2=NC(=O)C=C(N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

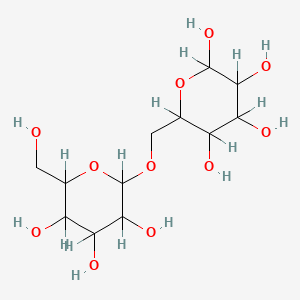

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7824585.png)

![[methoxy(sulfanyl)phosphoryl]oxymethane](/img/structure/B7824604.png)

![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7824607.png)

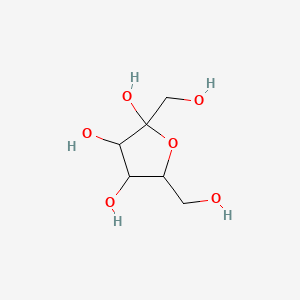

![3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one](/img/structure/B7824620.png)

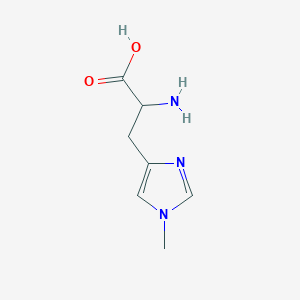

![2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetic acid](/img/structure/B7824657.png)